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Abstract

This document provides a detailed protocol for the dehydrosulfurization of thioureas to
synthesize carbodiimides using the hypervalent iodine(lll) reagent,
(Hydroxy(tosyloxy)iodo)benzene (HTIB), also known as Koser's Reagent. This method offers
a simple, mild, and highly efficient route to a wide range of symmetrical and unsymmetrical
carbodiimides, which are crucial reagents in organic synthesis, particularly in coupling reactions
and the formation of heterocycles.[1][2][3][4] The protocol is notable for its excellent yields, high
selectivity, and applicability to substrates, such as 1,3-dialkylthioureas, that are often
challenging to convert using other methods.[3][4]

Introduction

Carbodiimides are a vital class of organic compounds utilized extensively as coupling agents in
peptide synthesis, for the formation of esters and amides, and as intermediates in the synthesis
of various heterocyclic compounds and polymers.[2] Traditional methods for carbodiimide
synthesis often involve harsh conditions, toxic reagents, or have limited substrate scope.[2] The
use of hypervalent iodine(lll) reagents, such as HTIB, has emerged as a green and efficient
alternative for various organic transformations due to their low toxicity, stability, and high

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1195804?utm_src=pdf-interest
https://www.benchchem.com/product/b1195804?utm_src=pdf-body
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1258414?device=mobile&id=&lang=en
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1258414
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1258414?device=desktop&innerWidth=412&offsetWidth=412
https://www.organic-chemistry.org/abstracts/lit3/181.shtm
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1258414?device=desktop&innerWidth=412&offsetWidth=412
https://www.organic-chemistry.org/abstracts/lit3/181.shtm
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1258414
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1258414
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

reactivity under mild conditions.[2][5] The dehydrosulfurization of thioureas using HTIB and a
base like triethylamine provides a robust and versatile method for accessing carbodiimides.[4]

Reaction Mechanism

The proposed reaction pathway for the dehydrosulfurization of thioureas with HTIB is initiated
by the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic iodine center of
HTIB. This displaces the tosyloxy group and forms a sulfonium intermediate. Subsequent
deprotonation by a base, such as triethylamine, facilitates an intramolecular cyclization,
followed by reductive elimination to yield the corresponding carbodiimide, iodobenzene, and

sulfur.
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Caption: Proposed reaction mechanism for the dehydrosulfurization of thioureas.

Experimental Workflow

The general experimental workflow for the dehydrosulfurization of thioureas using HTIB is
straightforward and can be completed in a standard laboratory setting. The process involves
the dissolution of the thiourea substrate, cooling the reaction mixture, followed by the
sequential addition of triethylamine and HTIB. The reaction progress is monitored by thin-layer
chromatography (TLC), and upon completion, the product is isolated and purified.
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Caption: General experimental workflow for carbodiimide synthesis.
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Quantitative Data Summary

The dehydrosulfurization of various symmetrical and unsymmetrical thioureas using HTIB
proceeds with excellent yields.[1] A summary of the reported yields for a range of substrates is
presented in the table below.[4]

Entry Thiourea (R, R’) Product Yield (%)

1,3-
1 R = R' = Phenyl ) L 95
Diphenylcarbodiimide

1,3-Di-p-

2 R = R'=4-Tolyl o 96
tolylcarbodiimide
1,3-Bis(4-
R=R' =4-
3 methoxyphenyl)carbo 94
Methoxyphenyl L
diimide
1,3-Bis(4-
R=R'=4-
4 chlorophenyl)carbodii 92
Chlorophenyl ]
mide
1,3-
5 R = R' = Cyclohexyl Dicyclohexylcarbodiim 90
ide
1,3-
6 R = R' = Isopropyl Diisopropylcarbodiimi 88
de
R =Phenyl, R' = 1-Methyl-3-
7 o 91
Methyl phenylcarbodiimide
1-Ethyl-3-
8 R = Phenyl, R' = Ethyl o 93
phenylcarbodiimide
9 R = Phenyl, R' = 1-Cyclohexyl-3- 89
Cyclohexyl phenylcarbodiimide

Detailed Experimental Protocols
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Materials and Equipment:

Substituted thiourea

e (Hydroxy(tosyloxy)iodo)benzene (HTIB)

o Triethylamine (Et3N)

o Ethyl acetate (EtOAc), anhydrous

e Dichloromethane (CH2CI2)

e Saturated aqueous sodium bicarbonate (NaHCO3) solution
e Brine

e Anhydrous sodium sulfate (Na2S0O4) or magnesium sulfate (MgS0O4)
» Round-bottom flask

e Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

e Rotary evaporator

« Silica gel for column chromatography

o Thin-layer chromatography (TLC) plates

General Procedure for the Synthesis of Carbodiimides:

» To a stirred solution of the corresponding thiourea (1.0 mmol) in ethyl acetate (10 mL) at 0 °C
in an ice bath, add triethylamine (2.0 mmol, 2.0 equiv).

 To this mixture, add (Hydroxy(tosyloxy)iodo)benzene (HTIB) (1.2 mmol, 1.2 equiv) in small
portions over 5 minutes.
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Allow the reaction mixture to warm to room temperature and continue stirring.

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting
material is completely consumed.

Upon completion, quench the reaction by adding water (10 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

Combine the organic layers, wash with saturated aqueous NaHCO3 solution (15 mL)
followed by brine (15 mL).

Dry the organic layer over anhydrous Na2S0O4 or MgSO4, filter, and concentrate under
reduced pressure using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel (eluting with a mixture
of hexane and ethyl acetate) to afford the pure carbodiimide.

Synthesis of (Hydroxy(tosyloxy)iodo)benzene (HTIB) - Koser's Reagent:

For laboratories where HTIB is not commercially available, it can be synthesized from

iodobenzene. A common one-pot synthesis involves the oxidation of an iodoarene with m-

chloroperbenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid (p-TsOH).[6][7]

Safety Precautions

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

(Hydroxy(tosyloxy)iodo)benzene is an oxidizing agent and should be handled with care.
Triethylamine is a corrosive and flammable liquid.

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion
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The dehydrosulfurization of thioureas using (Hydroxy(tosyloxy)iodo)benzene provides a
highly effective and versatile method for the synthesis of carbodiimides. The reaction proceeds
under mild conditions with high yields and accommodates a broad range of substrates,
including those that are challenging for other synthetic routes. This protocol is a valuable
addition to the synthetic chemist's toolbox for accessing important carbodiimide intermediates
in pharmaceutical and materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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